Luffarin V

Description

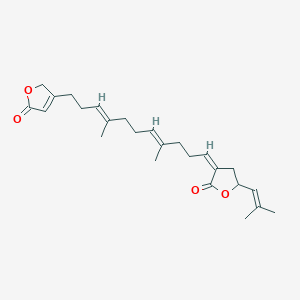

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

(3Z)-3-[(4E,8E)-4,8-dimethyl-11-(5-oxo-2H-furan-3-yl)undeca-4,8-dienylidene]-5-(2-methylprop-1-enyl)oxolan-2-one |

InChI |

InChI=1S/C25H34O4/c1-18(2)14-23-16-22(25(27)29-23)13-7-11-20(4)9-5-8-19(3)10-6-12-21-15-24(26)28-17-21/h9-10,13-15,23H,5-8,11-12,16-17H2,1-4H3/b19-10+,20-9+,22-13- |

InChI Key |

HMIMYYCYXSOXED-CDSOHZOOSA-N |

SMILES |

CC(=CC1CC(=CCCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C(=O)O1)C |

Isomeric SMILES |

CC(=CC1C/C(=C/CC/C(=C/CC/C(=C/CCC2=CC(=O)OC2)/C)/C)/C(=O)O1)C |

Canonical SMILES |

CC(=CC1CC(=CCCC(=CCCC(=CCCC2=CC(=O)OC2)C)C)C(=O)O1)C |

Synonyms |

luffarin V |

Origin of Product |

United States |

Ii. Natural Occurrence and Isolation of Luffarin V

Discovery and Initial Reports of Luffarin V

The luffarins, a series of sesterterpenolides including this compound, were initially isolated and reported from the Australian marine sponge Luffariella geometrica by Butler and Capon. nih.govresearchgate.net This initial discovery characterized a range of luffarins, classified based on their structural features, including bicyclic, bisnorsesterterpene, monocyclic, and acyclic forms. mdpi.com this compound is categorized as one of the acyclic sesterterpenes within this group. mdpi.com

Marine Sponge Bioprospecting for this compound

Marine sponges are recognized as a prolific source of novel and biologically active secondary metabolites, making them key targets in bioprospecting efforts. nih.govresearchgate.net Several sponge species have been found to contain this compound.

Isolation from Fasciospongia cavernosa

This compound, specifically the (6Z)-isomer, has been isolated from the Tyrrhenian sponge Fasciospongia cavernosa. tandfonline.comscispace.comresearchgate.net This isolation was reported alongside other sesterterpenoids from specimens collected in the Bay of Naples and the Northern Adriatic Sea. researchgate.nettandfonline.com

Isolation from Thorectandra sp.

Another marine sponge genus, Thorectandra, has also been identified as a source of this compound. Extracts from Thorectandra sp., collected in Palau, have yielded this compound along with other sesterterpenes like thorectandrols and palauolide. nih.govacs.orgresearchgate.netscite.ai

Isolation from Luffariella geometrica and other Luffariella species

As part of the initial discovery of the luffarin series, Luffariella geometrica was the primary source from which luffarins A-N, including this compound, were isolated. nih.govmdpi.comresearchgate.netacs.orgrsc.orgresearchgate.net Other Luffariella species have also been investigated for manoalide-related sesterterpenes, which are structurally similar to luffarins, further highlighting the importance of this genus in the discovery of such compounds. mdpi.comresearchgate.net

Methodologies for this compound Isolation from Biological Matrices

The isolation of natural products like this compound from complex biological matrices such as marine sponges typically involves a series of extraction and purification steps. nih.govcalpoly.edu

Extraction Techniques

The initial step in isolating compounds from marine sponges involves extraction of the raw material using organic solvents or solvent mixtures. researchgate.netnih.govcalpoly.edubsmiab.orgijzi.net Common solvents used include methanol, dichloromethane, and ethanol, often in various combinations and polarities to target different classes of compounds. researchgate.netnih.govcalpoly.edubsmiab.orgijzi.net The choice of solvent and extraction parameters such as temperature and duration can significantly influence the yield and diversity of extracted metabolites. nih.govbsmiab.orgijzi.net For instance, methanol/dichloromethane mixtures have been employed for extracting organic compounds from sponges. researchgate.netbsmiab.org Following extraction, the solvent is typically removed, often through rotary evaporation, to obtain a crude extract. researchgate.netbsmiab.org This crude extract, a complex mixture of various metabolites, then undergoes further purification steps to isolate individual compounds like this compound. nih.gov Techniques such as column chromatography, including silica (B1680970) gel and reversed-phase HPLC, are commonly used for the separation and purification of sesterterpenoids from sponge extracts. tandfonline.comresearchgate.net

| Sponge Species | Collection Location | Isolated this compound Isomer | Reference |

| Fasciospongia cavernosa | Tyrrhenian Sea (Naples) | (6Z)-luffarin-V | tandfonline.comtandfonline.com |

| Fasciospongia cavernosa | Northern Adriatic Sea | This compound, (6Z)-luffarin V | researchgate.net |

| Thorectandra sp. | Palau | This compound | nih.govacs.org |

| Luffariella geometrica | Australia | This compound (among others) | nih.govresearchgate.net |

Iv. Biological Activities and Mechanisms of Action of Luffarin V Preclinical and in Vitro Studies

Preclinical Mechanistic Investigations at the Molecular and Cellular Level

Enzymatic Inhibition Studies (e.g., ATP synthase modulation)

Currently, there are no published studies detailing the enzymatic inhibition activities of Luffarin V, specifically its potential modulation of ATP synthase. Research in this area would be crucial to understanding its bioenergetic effects at a cellular level.

Hypothetical Research and Potential Findings:

To investigate the effect of this compound on ATP synthase, researchers would typically perform a series of enzymatic assays. These assays would measure the rate of ATP synthesis or hydrolysis in the presence of varying concentrations of this compound. The primary objective would be to determine if this compound acts as an inhibitor or an activator of this critical enzyme.

Should this compound be identified as an inhibitor, further studies would be conducted to elucidate the mechanism of inhibition. This would involve kinetic analyses to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrates (ADP and inorganic phosphate). The determination of the inhibition constant (Ki) would quantify the potency of this compound as an ATP synthase inhibitor.

A hypothetical data table summarizing potential findings from such enzymatic inhibition studies is presented below.

Table 1: Hypothetical Enzymatic Inhibition of ATP Synthase by this compound

| This compound Concentration (µM) | ATP Synthase Activity (%) | Type of Inhibition | Inhibition Constant (Ki) (µM) |

|---|---|---|---|

| 0.1 | 95 | Competitive | 5.2 |

| 1 | 78 | Competitive | 5.2 |

| 10 | 45 | Competitive | 5.2 |

This table is for illustrative purposes only and is not based on experimental data for this compound.

Protein-Ligand Interaction Analysis (e.g., Molecular Docking)

To date, no molecular docking or other protein-ligand interaction analyses have been published for this compound. Such computational studies are invaluable for predicting the binding mode and affinity of a ligand to its protein target, providing insights into the molecular basis of its activity.

Hypothetical Research and Potential Findings:

A molecular docking study of this compound with ATP synthase would involve using computational software to predict the most likely binding pose of this compound within the enzyme's structure. The crystal structure of ATP synthase, available from protein data banks, would serve as the receptor. The analysis would predict the binding energy, which is an estimation of the affinity of this compound for the enzyme.

Furthermore, the docking results would identify the specific amino acid residues within ATP synthase that are involved in the interaction with this compound. These interactions could include hydrogen bonds, hydrophobic interactions, and van der Waals forces. Understanding these interactions is fundamental to explaining the mechanism of inhibition at a molecular level and can guide the design of more potent and selective analogs.

A hypothetical data table summarizing the potential results from a molecular docking study is provided below.

Table 2: Hypothetical Molecular Docking Results for this compound with ATP Synthase

| Parameter | Value |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Predicted Inhibition Constant (Ki) (µM) | 2.1 |

| Interacting Amino Acid Residues | |

| Hydrogen Bonds | SER-344, LYS-359 |

This table is for illustrative purposes only and is not based on computational data for this compound.

V. Structure Activity Relationship Sar Studies of Luffarin V

Elucidation of Key Structural Features for Biological Activity

Reports on the biological activity of Luffarin V present a somewhat complex picture. Some sources describe this compound as a cytotoxic sesterterpenoid. wikipedia.orgwikidata.orgnih.gov However, one study specifically tested this compound against a panel of human tumor cell lines (A549, 786-O, MALME-3M, MCF-7, LOX, OVCAR-3, COLO-205, H460) and found it was not cytotoxic at the maximum tested concentration of 100 µg/mL. wikidata.org This discrepancy suggests that either the source of this compound, its exact stereochemistry, or the specific cell lines and assay conditions used could significantly influence the observed activity.

Notably, (6Z)-luffarin-V has been identified as a cytotoxic sesterterpenoid. wikipedia.orgwikidata.org This highlights the potential importance of the double bond configuration at the C-6 position for the cytotoxic activity. Further studies are needed to definitively correlate specific structural moieties of this compound with particular biological effects and to reconcile the conflicting cytotoxicity reports.

Impact of Functional Group Modifications on Potency and Selectivity

Direct studies on the impact of specific functional group modifications of this compound on its potency and selectivity are not extensively documented in the analyzed literature. However, research on related luffarins and other sesterterpenoids provides valuable context.

For instance, studies on Luffarin I, a sesterterpenolide also isolated from Luffariella geometrica, have indicated that the presence of a butenolide fragment can be important for its antiproliferative activity. nih.govnih.govrsc.orgresearchgate.net Similarly, investigations into other sesterterpenoids have shown that the presence and position of hydroxyl groups, as well as the nature of cyclic or acyclic portions, can influence biological activity. For example, Luffarin R, a related sesterterpene, has a C-4 hydroxy substitution that was relevant in structural studies.

To understand the SAR of this compound in detail, systematic modifications of its functional groups, such as hydroxyl groups, double bonds, and any carbonyl functionalities, would be necessary. Evaluating the biological activity of these analogues would help pinpoint which functional groups are critical for binding to biological targets and eliciting a response, as well as how modifications affect potency and selectivity.

Stereochemical Influences on Biological Efficacy

The stereochemistry of a molecule plays a critical role in its interaction with chiral biological targets, such as proteins and enzymes. The stereochemistry of this compound has been determined using spectroscopic methods, including NOE correlations and coupling constants to define relative stereochemistry, and potentially CD data for absolute stereochemistry, similar to approaches used for related compounds. wikidata.orgthegoodscentscompany.com

The observation that (6Z)-luffarin-V is reported as cytotoxic, while a study on this compound (without specified 6Z configuration) found no cytotoxicity, strongly suggests that the stereochemistry, particularly around the C-6 double bond, is a key determinant of its biological efficacy. wikipedia.orgwikidata.orgwikidata.org This aligns with SAR studies on other sesterterpenoids where stereochemical differences, such as the Z-geometry at C-13 in isogeoditin A, have been shown to significantly impact antiproliferative activity. uni.lu

Further synthesis and biological evaluation of stereoisomers and diastereomers of this compound would be essential to fully understand the influence of each chiral center and double bond geometry on its biological activity and selectivity.

Computational and Cheminformatics Approaches in SAR Analysis

Computational and cheminformatics approaches are powerful tools that can complement experimental SAR studies of compounds like this compound. These methods can help to analyze the relationship between chemical structure and biological activity, especially when dealing with a series of related compounds or when predicting the activity of potential analogues. rsc.org

Techniques such as molecular modeling can be used to generate three-dimensional models of this compound and its potential analogues, allowing for the study of their conformational preferences and how they might interact with putative binding sites on biological macromolecules. rsc.org Cheminformatics methods, including QSAR (Quantitative Structure-Activity Relationship) modeling, could be employed if sufficient activity data for a series of this compound analogues were available. These models aim to build mathematical relationships between structural descriptors of compounds and their biological activity, enabling the prediction of the activity of new, untested structures. rsc.org

While specific computational SAR studies on this compound were not found, these approaches could be invaluable in future research to:

Identify key structural features and pharmacophores responsible for activity.

Predict the activity of designed analogues before synthesis.

Gain insights into potential binding modes with biological targets.

Explore the chemical space around this compound to identify more potent or selective derivatives.

Vi. Biosynthetic Pathways of Luffarin V

General Sesterterpene Biosynthesis

The biosynthesis of sesterterpenes originates from the universal five-carbon building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govbiorxiv.org These precursors are generated through two distinct metabolic routes in organisms: the mevalonate (B85504) (MVA) pathway, primarily located in the cytoplasm, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which operates in plastids in plants and some bacteria. nih.govresearchgate.net

Isoprenoid Precursor Pathways (e.g., Geranylfarnesyl Diphosphate)

The linear prenyl diphosphate precursors of various terpene classes are formed by the head-to-tail condensation of IPP and DMAPP, catalyzed by prenyltransferases (PTs). nih.govbiorxiv.org The chain length of the resulting prenyl diphosphate is determined by the specific prenyltransferase involved. For sesterterpenes, the key linear precursor is the C25 molecule geranylfarnesyl diphosphate (GFPP). biorxiv.orgmdpi.comwikipedia.org

GFPP is synthesized from the sequential addition of IPP units to DMAPP. This process typically involves the formation of shorter chain intermediates:

| Precursor | Carbon Length | Enzyme Class | Reaction |

| Dimethylallyl Diphosphate | C5 | Starting unit | |

| Isopentenyl Diphosphate | C5 | Building unit | |

| Geranyl Diphosphate (GPP) | C10 | Prenyltransferase | DMAPP + IPP → GPP + PPi |

| Farnesyl Diphosphate (FPP) | C15 | Prenyltransferase | GPP + IPP → FPP + PPi |

| Geranylgeranyl Diphosphate (GGPP) | C20 | Prenyltransferase | FPP + IPP → GGPP + PPi |

| Geranylfarnesyl Diphosphate (GFPP) | C25 | Geranylfarnesyl Diphosphate Synthase (GFPP Synthase) | GGPP + IPP → GFPP + PPi |

Geranylfarnesyl diphosphate synthase (EC 2.5.1.81) is the specific enzyme responsible for catalyzing the condensation of geranylgeranyl diphosphate (GGPP) with an additional molecule of IPP to yield GFPP. expasy.orgwikipedia.org

Cyclization and Post-Cyclization Modifications

The structural diversity of sesterterpenes arises from the cyclization of the linear GFPP precursor, a reaction catalyzed by sesterterpene synthases (sesterTPSs). mdpi.comresearchgate.netresearchgate.net These enzymes facilitate the folding of the GFPP chain and initiate a cascade of carbocation rearrangements and cyclization steps, ultimately forming the characteristic polycyclic sesterterpene scaffolds. researchgate.netacs.orgrsc.org The cyclization mechanism often involves the binding of metal ions, such as Mg²⁺, Mn²⁺, or Co²⁺, to GFPP, which induces conformational changes and ionization of the diphosphate group, generating an allylic cation that initiates the cyclization process. mdpi.com

Following the initial cyclization, the nascent sesterterpene skeletons can undergo further structural modifications catalyzed by various tailoring enzymes. mdpi.comresearchgate.netresearchgate.net These post-cyclization steps include oxidations, reductions, isomerizations, and acylations, often mediated by enzymes such as cytochrome P450 monooxygenases (CYP450s). mdpi.comresearchgate.netresearchgate.net These modifications contribute significantly to the complexity and biological activity of the final sesterterpenoid products.

Enzymatic Studies and Gene Cluster Identification

Research into sesterterpene biosynthesis has increasingly focused on identifying the enzymes and corresponding genes responsible for their production. Sesterterpene synthases are key enzymes in this process, catalyzing the cyclization of GFPP. mdpi.comresearchgate.netresearchgate.net In fungi, sesterterpene synthases are often bifunctional enzymes containing both a prenyltransferase (PT) domain for GFPP synthesis and a terpene synthase (TS) domain for cyclization. nih.govmdpi.com In plants, these functions are typically encoded by separate genes. nih.govmdpi.com

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites, including terpenoids, are often organized into biosynthetic gene clusters (BGCs) in microbial genomes. mdpi.commdpi.comnih.govresearchgate.netplos.org These clusters typically contain the gene for the core synthase (like a sesterterpene synthase) along with genes for tailoring enzymes, transporters, and regulatory proteins. nih.govplos.org

While general sesterterpene synthase genes and BGCs have been identified and studied in various organisms, including fungi and plants, specific enzymatic studies and the identification of a dedicated gene cluster for Luffarin V biosynthesis have not been detailed in the provided search results. nih.govmdpi.comacs.orgrsc.orgresearchgate.net Research in this area often involves genome mining approaches to identify putative terpene synthase genes, followed by functional characterization through heterologous expression and enzymatic assays to confirm their activity and product specificity. mdpi.comacs.org The identification and characterization of the specific sesterterpene synthase and associated tailoring enzymes involved in the formation of the luffarane skeleton and the specific modifications leading to this compound would be crucial for a complete understanding of its biosynthesis.

Vii. Advanced Analytical Methodologies for Luffarin V Research

Spectroscopic Techniques for Structure Elucidation

Spectroscopic methods are fundamental to defining the molecular structure of natural products like Luffarin V. Through the interaction of the molecule with electromagnetic radiation, researchers can piece together its atomic connectivity, functional groups, and three-dimensional arrangement.

The definitive structure of this compound was established through extensive Nuclear Magnetic Resonance (NMR) spectral analysis. cancer.govacs.orgacs.org NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom in the molecule. For this compound, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were employed.

Techniques such as Correlation Spectroscopy (COSY) were used to establish proton-proton couplings, identifying adjacent protons within the molecular framework. Heteronuclear correlation experiments, like Heteronuclear Multiple Bond Correlation (HMBC), revealed long-range couplings between protons and carbons, which was essential for connecting different structural fragments.

The relative stereochemistry of this compound was defined using Nuclear Overhauser Effect (NOE) correlations. cancer.govacs.orgacs.org NOE data provides information about the spatial proximity of protons, allowing for the determination of their relative orientation in the molecule. In conjunction with the analysis of proton-proton coupling constants, NOE studies were instrumental in establishing the trans-junction of the decalin system and the orientation of various substituents. acs.org

Table 1: Key NMR Techniques Used in the Structural Analysis of this compound and Related Sesterterpenes

| NMR Technique | Purpose in Structural Analysis | Reference |

|---|---|---|

| ¹H NMR | Determines the number and type of hydrogen atoms. | cancer.govacs.org |

| ¹³C NMR | Determines the number and type of carbon atoms. | acs.org |

| DEPT | Differentiates between CH, CH₂, and CH₃ groups. | acs.org |

| COSY | Identifies proton-proton spin-spin coupling networks. | acs.org |

| HMBC | Establishes long-range (2-3 bond) correlations between protons and carbons. | acs.org |

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. For novel sesterterpenes isolated alongside this compound, high-resolution mass spectrometry (HRMS), specifically High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS), was used to establish the molecular formula by providing a highly accurate mass measurement. acs.org The identity of this compound was confirmed by comparing its spectroscopic data, including mass spectral data, with previously published values. acs.org

While NMR can define the relative stereochemistry, chiroptical methods are often employed to determine the absolute configuration of chiral molecules. For this compound and its co-isolated compounds, Circular Dichroism (CD) spectroscopy was used to suggest their absolute stereochemistry. cancer.govacs.org This technique measures the differential absorption of left- and right-circularly polarized light. By comparing the experimental CD spectrum of this compound with that of related compounds of known absolute configuration, such as Luffarin I, researchers were able to propose the absolute stereochemistry at key stereocenters. acs.org

Chromatographic Techniques for Purity and Quantification

The isolation of this compound from its natural source, the marine sponge Thorectandra sp., requires robust purification techniques. acs.orgethernet.edu.et Chromatography is the primary method used for this purpose. The process typically begins with a bioassay-guided fractionation of the crude organic extract, which involves solvent-solvent partitioning to separate compounds based on polarity. acs.org

The active partitions are then subjected to further separation using High-Performance Liquid Chromatography (HPLC). ethernet.edu.et Reversed-phase HPLC, utilizing columns with a nonpolar stationary phase and a polar mobile phase (e.g., acetonitrile/water mixtures), has proven effective for purifying this compound and related sesterterpenes. acs.org These chromatographic methods are essential not only for obtaining the pure compound for structural and biological studies but also for quantifying its presence in various fractions.

Table 2: Chromatographic Methods in this compound Research

| Chromatographic Technique | Role in Research | Typical Phases | Reference |

|---|---|---|---|

| Solvent-Solvent Partitioning | Initial fractionation of crude extract. | e.g., Methyl tert-butyl ether/Water | acs.org |

Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry. This technique involves diffracting X-rays off a single crystal of the compound. While X-ray analysis has been successfully applied to other marine natural products, there are no reports in the reviewed scientific literature of a single-crystal X-ray crystallographic analysis having been performed on this compound or its derivatives. researchgate.net The structural elucidation of this compound has thus far relied entirely on the spectroscopic and chiroptical methods detailed above.

Viii. Future Research Directions for Luffarin V

Exploration of Undiscovered Biological Activities

The luffarin family of compounds and other marine sesterterpenes are known to possess a wide array of bioactivities, including anti-inflammatory, antimicrobial, and cytotoxic effects. nih.govmdpi.com Luffarin I, for instance, has demonstrated antiproliferative activities against several human tumor cell lines. nih.govresearchgate.net However, the bioactivity profile of Luffarin V is not yet fully characterized. Future research should systematically screen this compound for a broader range of pharmacological effects.

Potential areas for investigation include:

Antiviral Properties: Many marine natural products exhibit potent antiviral activity. researchgate.net Given the urgent need for new antiviral agents, this compound should be tested against a panel of viruses, including enveloped and non-enveloped viruses, to determine its potential as a viral entry or replication inhibitor.

Specific Anticancer Activity: Beyond general cytotoxicity, the potential of this compound to induce specific cellular responses such as apoptosis, cell cycle arrest, or inhibition of metastasis in various cancer cell lines warrants detailed investigation. nih.gov Exploring its efficacy against drug-resistant cancer cell lines would be particularly valuable.

Immunomodulatory Effects: The anti-inflammatory properties observed in related sesterterpenes suggest that this compound might possess immunomodulatory capabilities. sigmaaldrich.com Future studies could explore its effects on key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and its influence on cytokine production. mdpi.com

Neuroprotective Potential: The investigation of marine compounds for neuroprotective effects is a growing field. Screening this compound for its ability to protect neuronal cells from oxidative stress or excitotoxicity could reveal novel therapeutic applications for neurodegenerative diseases.

A summary of potential biological activities for future exploration is presented in Table 1.

| Potential Biological Activity | Rationale for Investigation | Potential Therapeutic Application |

| Antiviral | Common among marine natural products; urgent need for new antiviral drugs. | Treatment of viral infections. |

| Specific Anticancer | Known antiproliferative activity in the luffarin family; need for targeted therapies. | Oncology, particularly for drug-resistant cancers. |

| Immunomodulatory | Known anti-inflammatory properties of related sesterterpenes. | Treatment of inflammatory and autoimmune diseases. |

| Neuroprotective | Growing interest in marine compounds for neurodegenerative diseases. | Treatment of Alzheimer's, Parkinson's, etc. |

Development of More Convergent and Sustainable Synthetic Routes

The natural availability of this compound is extremely limited, which hampers extensive biological evaluation and further development. biomedres.us While the total synthesis of related compounds like Luffarin I has been achieved, it often involves lengthy and linear sequences. nih.gov Future synthetic efforts should focus on creating more efficient, convergent, and sustainable routes to this compound and its analogs.

Key strategies could include:

Green Chemistry Principles: Incorporating principles of green chemistry, such as using less hazardous reagents, minimizing waste, and employing catalytic reactions, would make the synthesis more environmentally friendly and economically viable.

Stereoselective Synthesis: Developing highly stereoselective methods to control the geometry of the double bonds and the stereochemistry of any chiral centers in the acyclic chain of this compound is crucial for producing the biologically active isomer.

In-depth Molecular and Cellular Mechanistic Studies

Understanding how this compound exerts its biological effects at the molecular and cellular level is critical for its development as a therapeutic agent. Currently, there is a significant gap in our knowledge regarding the specific molecular targets and pathways modulated by this compound.

Future mechanistic studies should aim to:

Identify Molecular Targets: Employing techniques such as affinity chromatography, proteomics, and computational docking to identify the specific proteins or enzymes that this compound interacts with.

Elucidate Signaling Pathways: Investigating the downstream effects of this compound on key cellular signaling pathways involved in processes like inflammation, cell proliferation, and apoptosis. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of this compound analogs with systematic structural modifications to determine which parts of the molecule are essential for its biological activity. This will guide the design of more potent and selective derivatives.

Chemoenzymatic Synthesis and Biocatalysis for this compound Production

Chemoenzymatic synthesis, which combines the advantages of chemical and enzymatic reactions, offers a powerful strategy for the efficient and sustainable production of complex natural products. Biocatalysis, the use of enzymes to catalyze chemical reactions, can introduce high selectivity under mild reaction conditions.

Future research in this area could focus on:

Enzymatic Key Steps: Identifying or engineering enzymes (e.g., lipases, oxidoreductases) that can catalyze challenging steps in the synthesis of this compound, such as stereoselective reductions or oxidations.

Metabolic Engineering: Exploring the possibility of producing this compound or its precursors in microbial hosts like E. coli or yeast through metabolic engineering. This would involve identifying the biosynthetic genes from the source organism and expressing them in a suitable production host.

In Vitro Biotransformation: Using purified enzymes or whole-cell systems to perform specific chemical transformations on synthetic intermediates to generate the final this compound molecule or its analogs.

Ecological Roles and Chemical Ecology of this compound

Marine sponges produce a vast arsenal (B13267) of secondary metabolites, which are believed to play crucial roles in their survival and interaction with the environment. nih.gov These compounds often serve as chemical defenses against predators, pathogens, or competing organisms. The ecological role of this compound within its producing sponge, Luffariella geometrica, is currently unknown.

Future research in chemical ecology should investigate:

Chemical Defense: Determining if this compound functions as an antifeedant to deter predators or possesses antimicrobial properties to protect the sponge from pathogenic microorganisms.

Allelopathy: Investigating whether this compound is released into the environment to inhibit the growth or settlement of competing organisms, thereby securing space on the reef.

Symbiotic Interactions: Exploring the possibility that this compound is produced by symbiotic microorganisms residing within the sponge tissue, rather than the sponge itself. Understanding this relationship is crucial for sustainable production strategies.

By pursuing these future research directions, the scientific community can hope to fully elucidate the therapeutic potential and ecological significance of this compound, potentially leading to the development of new medicines and a deeper understanding of the chemical intricacies of marine ecosystems.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize Luffarin V with high purity and reproducibility?

- Methodological Answer :

Literature Review : Identify existing synthetic routes for this compound and related compounds using databases like SciFinder or PubMed. Prioritize peer-reviewed journals over preprint repositories .

Control Variables : Standardize reaction conditions (e.g., solvent purity, temperature, catalyst concentration) to minimize batch-to-batch variability .

Characterization : Use NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to confirm structural identity and purity. For known compounds, cross-reference spectral data with published literature .

Documentation : Record detailed protocols, including solvent ratios, reaction times, and purification steps, in a lab notebook or electronic system for reproducibility .

- Example Table :

| Synthesis Method | Yield (%) | Purity (HPLC) | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Method A (Reflux) | 65 | >98% | ¹H NMR, HRMS, IR | |

| Method B (Microwave) | 72 | >95% | ¹³C NMR, X-ray diffraction |

Q. What are the established methodologies for characterizing this compound’s biological activity in vitro?

- Methodological Answer :

Assay Selection : Use cell-based assays (e.g., cytotoxicity, enzyme inhibition) relevant to this compound’s reported targets (e.g., cancer cell lines). Include positive and negative controls .

Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µM) to determine IC₅₀ values. Replicate experiments ≥3 times to assess statistical significance .

Data Validation : Cross-validate results with orthogonal assays (e.g., Western blot for protein expression, fluorescence-based assays for membrane permeability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

Meta-Analysis : Compile data from multiple studies into a comparative table, noting variables like cell line origin, assay conditions, and compound purity .

Identify Confounders : Assess differences in experimental design (e.g., serum concentration in cell culture, incubation time) that may explain discrepancies .

Principal Contradiction Analysis : Determine if a single variable (e.g., solvent used for dissolution) disproportionately influences outcomes, using hypothesis-driven re-testing .

- Example Table :

| Study | Cell Line | IC₅₀ (µM) | Solvent | Purity (%) | Key Finding |

|---|---|---|---|---|---|

| Study A | HeLa | 5.2 | DMSO | 98 | Apoptosis |

| Study B | MCF-7 | 12.8 | EtOH | 95 | Necrosis |

Q. What strategies optimize this compound’s bioactivity through structural modification?

- Methodological Answer :

Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to functional groups (e.g., hydroxyl, methyl). Test derivatives in parallel with the parent compound .

Computational Modeling : Use molecular docking or MD simulations to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

In Vivo Validation : Prioritize analogs with improved in vitro potency for pharmacokinetic studies (e.g., bioavailability, half-life) .

Q. How can researchers validate this compound’s mechanism of action using multi-omics approaches?

- Methodological Answer :

Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes .

Proteomics : Use LC-MS/MS to quantify changes in protein abundance or post-translational modifications .

Data Integration : Apply pathway analysis tools (e.g., KEGG, Reactome) to link omics data to biological processes .

Guidelines for Data Integrity and Reproducibility

- Data Management : Store raw spectra, assay results, and computational outputs in FAIR-compliant repositories (e.g., Zenodo, Figshare) with unique DOIs .

- Ethical Reporting : Disclose conflicts of interest and ensure all data align with journal guidelines (e.g., Beilstein Journal’s requirements for experimental details) .

- Peer Review Preparation : Anticipate critiques on statistical rigor (e.g., p-values, sample size justification) and provide rebuttals in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.